Limonene

描述

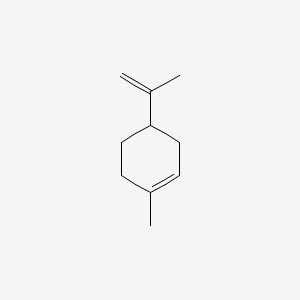

Structure

3D Structure

属性

IUPAC Name |

1-methyl-4-prop-1-en-2-ylcyclohexene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16/c1-8(2)10-6-4-9(3)5-7-10/h4,10H,1,5-7H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMGQYMWWDOXHJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(CC1)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16 | |

| Record name | DIPENTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3303 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | limonene | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Limonene | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

9003-73-0 | |

| Record name | Polylimonene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9003-73-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID2029612 | |

| Record name | Limonene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2029612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dipentene appears as a colorless liquid with an odor of lemon. Flash point 113 °F. Density about 7.2 lb /gal and insoluble in water. Hence floats on water. Vapors heavier than air. Used as a solvent for rosin, waxes, rubber; as a dispersing agent for oils, resins, paints, lacquers, varnishes, and in floor waxes and furniture polishes., Liquid, Colorless liquid with a citrus-like odor; [ChemIDplus], A colorless liquid with an odor of lemon. | |

| Record name | DIPENTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3303 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cyclohexene, 1-methyl-4-(1-methylethenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Limonene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7847 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | LIMONENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/797 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

352 °F at 760 mmHg (USCG, 1999), Colorless liquid; lemon-like odor. Specific gravity: 0.857 at 15.5 °C/15.5 °C; BP: 175-176 °C; Refractive index: 1.473 at 20 °C. Miscible with alcohol; insoluble in water /Limonene, inactive/, 352 °F | |

| Record name | DIPENTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3303 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | LIMONENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1809 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | LIMONENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/797 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

115 °F (USCG, 1999), 45 °C, 113 °F (45 °C) (Close cup), 115 °F | |

| Record name | DIPENTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3303 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Limonene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7847 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | LIMONENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1809 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | LIMONENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/797 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

In water, 7.57 mg/L at 25 °C, Miscible with alcohol, Miscible with alcohol, ether. | |

| Record name | LIMONENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1809 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.842 at 69.8 °F (USCG, 1999) - Less dense than water; will float, 0.8402 at 20.85 °C/4 °C, 0.842 at 69.8 °F | |

| Record name | DIPENTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3303 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | LIMONENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1809 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | LIMONENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/797 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Density |

4.7 (Air = 1) | |

| Record name | LIMONENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1809 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1.55 [mmHg], 1.55 mm Hg at 25 °C /extrapolated/ | |

| Record name | Limonene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7847 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | LIMONENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1809 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

Impurities are mainly other monoterpenes, such as myrcene (7-methyl-3-methylene-1,6-octadiene), alpha-pinene (2,6,6-trimethyl-bicyclo[3.1.1]hept-2-ene), alpha-pinene (6,6-dimethyl-2-methylene-bicyclo[3.1.1]heptane), sabinene (2-methyl-5-(1-methylethyl)-bicyclo[3.1.0]hexan-2-ol), and Gamma3-carene ((1S-cis)-3,7,7-trimethyl-bicyclo[4.1.0]hept-2-ene). | |

| Record name | LIMONENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1809 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid, Colorless mobile liquid, Clear to light yellow liquid | |

CAS No. |

138-86-3, 5989-27-5, 7705-14-8, 8016-20-4, 9003-73-0 | |

| Record name | DIPENTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3303 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Limonene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=138-86-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Limonene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000138863 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Limonene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757069 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | LIMONENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21446 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dipentene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=844 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexene, 1-methyl-4-(1-methylethenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Limonene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2029612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dipentene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.856 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (±)-1-methyl-4-(1-methylvinyl)cyclohexene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.848 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | limonene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LIMONENE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9MC3I34447 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LIMONENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1809 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Polylimonene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032473 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | LIMONENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/797 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

-40 °F (USCG, 1999), -95.5 °C, -40 °F | |

| Record name | DIPENTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3303 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | LIMONENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1809 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | LIMONENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/797 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Limonene Biosynthesis and Metabolic Pathways

Central Biosynthetic Routes of Limonene in Plants and Microorganisms

In nature, the distribution of the MVA and MEP pathways varies across different organisms. Plants typically utilize both pathways, with the MEP pathway predominantly active in plastids for the biosynthesis of monoterpenes and diterpenes, while the MVA pathway operates in the cytosol, primarily supplying precursors for sesquiterpenes and sterols. libretexts.orgnih.govresearchgate.net Microorganisms, in contrast, usually possess only one of these pathways, though some bacteria may have both. nih.govresearchgate.net

Mevalonate (B85504) (MVA) Pathway Dependencies

The MVA pathway initiates in the cytosol with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). libretexts.org HMG-CoA is then reduced to mevalonate, followed by a series of phosphorylation and decarboxylation steps to yield IPP. libretexts.orgnih.gov DMAPP is subsequently formed by the isomerization of IPP, catalyzed by isopentenyl diphosphate (B83284) isomerase (IDI). nih.govijbbku.com

In microorganisms engineered for this compound production, the MVA pathway, typically found in organisms like Saccharomyces cerevisiae (yeast), is often utilized or introduced heterologously. ijbbku.comresearchgate.net This pathway relies on acetyl-CoA as the starting substrate and consumes ATP and NADPH in the process of producing IPP and DMAPP. acs.orgresearchgate.net Studies in Escherichia coli have shown that tuning the expression of MVA pathway enzymes, such as HMG-CoA synthase (HMGS) and HMG-CoA reductase (HMGR), significantly impacts this compound titers, indicating that the flux through this pathway is sensitive to the balance of enzyme activity. acs.org

Methylerythritol Phosphate (B84403) (MEP) Pathway Integration

The MEP pathway, also known as the 1-deoxy-D-xylulose 5-phosphate (DXP) pathway, operates in the plastids of plants and in many bacteria, including Escherichia coli and cyanobacteria. libretexts.orgnih.govresearchgate.netresearchgate.net This pathway begins with the condensation of pyruvate (B1213749) and glyceraldehyde-3-phosphate to form 1-deoxy-D-xylulose 5-phosphate (DXP). researchgate.netresearchgate.net Through a series of enzymatic steps, DXP is converted to MEP and eventually to IPP and DMAPP. researchgate.netresearchgate.net

In plants, the MEP pathway is the primary source of the C5 precursors used for monoterpene biosynthesis, including this compound. nih.govresearchgate.net Microorganisms like E. coli and cyanobacteria, which naturally possess the MEP pathway, can be engineered to produce this compound by introducing the gene encoding this compound synthase. nih.govijbbku.com The MEP pathway is considered to have high carbon efficiency, although it also requires ATP and NADPH. researchgate.netd-nb.info

Both the MVA and MEP pathways contribute to the pool of IPP and DMAPP, which are then condensed to form geranyl diphosphate (GPP), the direct precursor for this compound biosynthesis. ijbbku.comresearchgate.net This condensation is catalyzed by geranyl diphosphate synthase (GPPS). nih.govijbbku.com

Exploration of Alternative Biosynthetic Pathways

Beyond the canonical MVA and MEP pathways, alternative synthetic routes for isoprenoid precursor production have been developed, particularly in the context of metabolic engineering. These pathways aim to overcome some limitations of the natural routes, such as complex regulation and reliance on central carbon metabolism. pnas.orgmit.edunih.gov

Isopentenol (B1216264) Utilization Pathway (IUP)

The Isopentenol Utilization Pathway (IUP) is a synthetic pathway that allows for the production of IPP and DMAPP from exogenously supplied isopentenol isomers, isoprenol or prenol. researchgate.netpnas.org This pathway is significantly shorter than the MVA and MEP pathways, involving only two phosphorylation steps. d-nb.info

The IUP converts isoprenol or prenol into IPP or DMAPP through sequential phosphorylation catalyzed by a promiscuous kinase and an isopentenyl phosphate kinase (IPK). d-nb.infopnas.org This pathway is designed to be decoupled from central carbon metabolism, providing a more direct route to isoprenoid precursors and potentially higher metabolic flux. pnas.orgmit.edu Studies have demonstrated the successful use of the IUP in engineered microorganisms like E. coli and Chlamydomonas reinhardtii for enhanced isoprenoid production, including this compound. researchgate.netmdpi.comresearchgate.net

Isoprenoid Alcohol Pathway (IAP)

Similar to the IUP, the Isoprenoid Alcohol Pathway (IAP) is another synthetic route for isoprenoid biosynthesis that utilizes isoprenoid alcohols as substrates. nih.govresearchgate.netpnas.org This pathway, also referred to as the alcohol-dependent hemiterpene (ADH) pathway, involves the phosphorylation of isopentenol isomers to generate IPP and DMAPP. researchgate.netnih.gov

The IAP offers an alternative approach to producing isoprenoid precursors, aiming for increased energy efficiency compared to the native MVA and MEP pathways. nih.govresearchgate.net It has been demonstrated to support the synthesis of various isoprenoids, including this compound, from isoprenol or prenol. nih.govpnas.org

Enzymology of this compound Biosynthesis

The final and committed step in this compound biosynthesis is the cyclization of GPP, catalyzed by the enzyme this compound synthase (LS). ijbbku.comresearchgate.net this compound synthases are a type of monoterpene cyclase that catalyze the ionization-initiated cyclization of GPP to form either (+)-(4R)-limonene or (-)-(4S)-limonene, depending on the specific enzyme. pnas.orgwikipedia.orgnih.govwikipedia.org

This compound synthases require a divalent metal ion cofactor, typically Mg²⁺ or Mn²⁺, for catalysis. nih.govcreative-enzymes.comnih.gov These metal ions are involved in binding and activating the diphosphate moiety of GPP, facilitating the ionization that initiates the cyclization reaction. pnas.orgnih.govpnas.org

The mechanism of this compound synthase involves the stereoselective binding of GPP, followed by ionization and a series of carbocation intermediates. pnas.orgnih.govpnas.org The reaction is completed by a deprotonation step that yields the cyclic olefin this compound. pnas.orgpnas.org Studies on (4S)-limonene synthase from Mentha spicata (spearmint) have provided detailed insights into the enzyme's kinetics and mechanism, including its preference for Mn²⁺ and inhibition by pyrophosphate. nih.gov The enzyme from spearmint is highly specific, producing predominantly (-)-(4S)-limonene. pnas.orgnih.govpnas.org Similarly, (+)-limonene synthase from Citrus sinensis produces the (+)-enantiomer. nih.gov

This compound synthases are often translated as preproteins with targeting sequences that direct them to the site of monoterpene biosynthesis, such as the leucoplasts in plant oil gland secretory cells. researchgate.netnih.gov

This compound Synthase (LS) Activity and Stereospecificity

This compound synthase (LS) is a key enzyme in the biosynthesis of this compound, responsible for the cyclization of GPP to form either (+)-limonene or (-)-limonene (B1674923), depending on the specific enzyme. pdbj.orgresearchgate.netnih.gov This stereospecificity is crucial as the enantiomers have different olfactory properties and applications. For instance, (+)-limonene is a major component of citrus essential oils, while (-)-limonene is found in mint species. nih.govfrontiersin.org

Studies on (+)-limonene synthase from Citrus sinensis have shown that the enzyme follows classical Michaelis-Menten kinetics and exclusively produces the (+)-enantiomer. pdbj.orgacs.org The mechanism of cyclization involves the binding of a specific conformer of GPP and a series of carbocation intermediates, ultimately leading to the formation of the cyclic this compound molecule. pnas.org Structural studies, such as the crystal structure of (+)-limonene synthase, provide insights into the enzyme's active site and how it interacts with the substrate and intermediates like linalyl diphosphate (LPP) to achieve stereospecific cyclization. acs.orgrcsb.org

Role of Isoprenoid Precursor Synthases (e.g., Geranyl Diphosphate Synthase)

The availability of the direct precursor, GPP, is a critical factor influencing this compound production. nih.gov Geranyl diphosphate synthase (GPPS) catalyzes the condensation of IPP and DMAPP to form GPP. nih.govresearchgate.net In organisms engineered for this compound production, the native GPP pool is often limited as it is typically a short-lived intermediate used for the synthesis of longer-chain isoprenoids. nih.gov

Therefore, increasing the availability of GPP is a common strategy in metabolic engineering efforts. This can involve overexpressing native or heterologous GPPS enzymes. nih.govmdpi.com Research has demonstrated that the expression level of GPPS is critical for controlling carbon flux towards this compound synthesis. nih.gov For example, in engineered Escherichia coli, embedding exogenous genes encoding GPPS and LS was shown to enhance this compound production. mdpi.com Similarly, in cyanobacteria, modulating the expression of GPPS from Abies grandis was found to be critical for controlling carbon fluxes towards this compound synthesis. nih.gov

Characterization of Other Rate-Limiting Enzymes

Beyond this compound synthase and GPPS, other enzymes in the upstream isoprenoid biosynthesis pathways (MVA and MEP) can also act as rate-limiting steps for this compound production. researchgate.netacs.org Enhancing the activity or expression of these bottleneck enzymes is a key strategy in metabolic engineering. nih.govcas.cnacs.org

In the MVA pathway, enzymes like HMG-CoA reductase (HMGR), mevalonate kinase (MK), and isopentenyl diphosphate isomerase (IDI) have been identified as potential rate-limiting nodes. researchgate.netacs.orgbohrium.com Overexpression of HMGR, for instance, has been shown to enhance the biosynthesis of terpenes in Yarrowia lipolytica. researchgate.net Similarly, in Escherichia coli engineered with the MVA pathway, tuning the expression levels of HMGS and HMGR was found to impact this compound production. acs.org

In the MEP pathway, enzymes such as 1-deoxy-xylulose-5-phosphate synthase (DXS) and IDI are considered rate-limiting. nih.govijbbku.com Overexpressing DXS and IDI in Escherichia coli has led to increased this compound production. mdpi.comijbbku.com In cyanobacteria, enhancing the expression of rate-limiting enzymes in the MEP pathway has been explored to increase the precursor pool (IPP and DMAPP) for this compound synthesis. nih.gov

Metabolic Engineering and Synthetic Biology Approaches for this compound Production

Metabolic engineering and synthetic biology offer promising alternatives for sustainable and efficient this compound production, overcoming limitations associated with traditional extraction methods. nih.govresearchgate.netcas.cn These approaches focus on modifying or introducing metabolic pathways in host organisms to enhance this compound biosynthesis. nih.govcas.cn

Heterologous Expression Systems for Enhanced this compound Biosynthesis

Heterologous expression involves introducing genes from one organism into another to confer new metabolic capabilities. For this compound production, this typically involves introducing plant-derived this compound synthase genes into suitable microbial or plant hosts. nih.govijbbku.com However, simply expressing this compound synthase often results in low yields due to limited availability of the GPP precursor. nih.govijbbku.com Therefore, strategies to enhance the precursor supply are critical. nih.gov

Microorganisms like Escherichia coli, Saccharomyces cerevisiae, and cyanobacteria are widely used as chassis for metabolic engineering of this compound production due to their genetic tractability and established fermentation processes. nih.govresearchgate.netresearchgate.net

Escherichia coli : E. coli does not naturally produce this compound but possesses the MEP pathway. acs.org By introducing heterologous genes, particularly those for the MVA pathway and this compound synthase, E. coli has been engineered to produce this compound. acs.orgijbbku.commdpi.com Strategies include introducing the entire MVA pathway from Saccharomyces cerevisiae and optimizing the expression of pathway enzymes. mdpi.comgenscript.com Research has shown significant improvements in this compound titers in engineered E. coli, with some studies achieving gram-scale production in bioreactors. mdpi.comresearchgate.netnih.gov For example, an engineered E. coli strain harboring optimized genes for the MVA pathway and this compound synthase from Mentha spicata achieved titers up to 3.6 g/L in the aqueous phase during fed-batch fermentation. mdpi.comnih.gov

Saccharomyces cerevisiae : Saccharomyces cerevisiae, commonly known as baker's yeast, utilizes the MVA pathway for isoprenoid synthesis and is another popular host for this compound production. researchgate.netbohrium.comijbbku.com Similar to E. coli, heterologous expression of plant this compound synthase is necessary. nih.govijbbku.comoup.com Engineering efforts in S. cerevisiae have focused on enhancing the MVA pathway flux, optimizing the supply of GPP, and addressing the toxicity of this compound to the yeast cells. bohrium.comacs.orgmdpi.com Strategies include overexpressing key enzymes in the MVA pathway and exploring orthogonal pathways for GPP synthesis. bohrium.comacs.org Recent studies have reported significant increases in this compound titers in engineered S. cerevisiae strains through combinatorial metabolic engineering strategies, reaching titers over 2 g/L. acs.org

Cyanobacteria : Cyanobacteria are photosynthetic microorganisms that can utilize CO2 and light for the production of valuable compounds, including terpenes, via the MEP pathway. frontiersin.orgpnas.orgresearchgate.netnih.gov Engineering cyanobacteria for this compound production involves introducing this compound synthase and optimizing the MEP pathway. frontiersin.orgpnas.orgresearchgate.net Challenges include low carbon flux towards the MEP pathway and potential toxicity of this compound. pnas.orgohiolink.edu Research has focused on enhancing photosynthetic efficiency, optimizing the expression of MEP pathway enzymes, and exploring strategies to alleviate this compound toxicity. nih.govpnas.orgnih.gov Studies have demonstrated improved this compound productivity in engineered cyanobacteria through targeting key metabolic nodes and enhancing the downstream terpene synthase activity. pnas.orgresearchgate.net

Table 1: Examples of this compound Production in Engineered Microorganisms

| Host Organism | Key Engineering Strategies | This compound Titer / Productivity | Source(s) |

| Escherichia coli | Heterologous MVA pathway, optimization of pathway enzymes, two-phase fermentation | Up to 3.6 g/L (aqueous phase) | mdpi.comresearchgate.netnih.gov |

| Saccharomyces cerevisiae | Enhancement of MVA pathway, orthogonal pathway, dynamic regulation, fermentation optimization | Up to 2.63 g/L | acs.orgmdpi.comacs.org |

| Cyanobacteria (Synechococcus sp.) | Heterologous LS, MEP pathway optimization, enhanced photosynthesis, dodecane (B42187) overlay | Up to 16.4 mg/L / 8.2 mg/L/day | nih.govfrontiersin.orgnih.gov |

| Yarrowia lipolytica | Heterologous LS, MVA pathway enhancement (HMGR overexpression), fermentation optimization | Up to 11.705 mg/L | bohrium.com |

Metabolic engineering in plants aims to increase the natural production of this compound or introduce its biosynthesis into non-native plant species. ucanr.edud-nb.info This can involve overexpression of this compound synthase, increasing the supply of GPP precursors, or downregulating competing pathways. frontiersin.orgucanr.edud-nb.info

Studies in model plants like tobacco and Arabidopsis have demonstrated the feasibility of introducing this compound biosynthesis by expressing heterologous this compound synthase genes. ucanr.edud-nb.inforesearchgate.net In mint species (Mentha spp.), which naturally produce this compound, metabolic engineering has been used to alter the essential oil composition and enhance this compound levels. frontiersin.orgucanr.eduumich.edu For example, co-suppression of this compound-3-hydroxylase in peppermint led to a significant increase in this compound accumulation in the essential oil. frontiersin.orgucanr.eduumich.edu

Challenges in plant metabolic engineering for this compound include targeting expression to specific tissues (e.g., glandular trichomes where monoterpenes accumulate), ensuring sufficient precursor supply, and potential effects on plant growth and development. frontiersin.orgucanr.edu

Table 2: Examples of this compound Accumulation in Engineered Plants

| Plant Species | Engineering Strategy | Outcome | Source(s) |

| Tobacco | Expression of Perilla frutescens this compound synthase | This compound production in leaves | d-nb.inforesearchgate.net |

| Peppermint (Mentha x piperita) | Co-suppression of this compound-3-hydroxylase | Increased this compound accumulation in essential oil (up to 80%) | frontiersin.orgucanr.eduumich.edu |

| Spearmint (Mentha spicata) | Silencing of this compound synthase gene by RNAi | Reduced this compound and carvone (B1668592) production, increased other metabolites | frontiersin.org |

Strategies for Biosynthetic Pathway Optimization and Flux Redirection

Optimizing the biosynthetic pathway for this compound production in microbial hosts like Escherichia coli and Saccharomyces cerevisiae involves several metabolic engineering strategies aimed at increasing the availability of precursors and directing metabolic flux towards this compound synthesis. This compound is a monoterpene synthesized from geranyl diphosphate (GPP), which is derived from the universal isoprenoid precursors isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). These precursors are typically generated via the mevalonate (MVA) pathway or the methylerythritol phosphate (MEP) pathway. mdpi.comnih.gov

Key strategies for pathway optimization and flux redirection include:

Increasing Precursor Supply: Enhancing the flux through the upstream pathways (MVA or MEP) that produce IPP and DMAPP is crucial. This can be achieved by overexpressing key enzymes in these pathways. For instance, overexpression of DXS and IDI in the MEP pathway has shown to enhance this compound production in E. coli. mdpi.com Similarly, introducing the entire heterologous MVA pathway or enhancing acetyl-CoA and NADPH supply, which are substrates for the MVA pathway, has improved this compound titers in S. cerevisiae. mdpi.comacs.org

Balancing Enzyme Expression: The expression levels of enzymes in the this compound biosynthetic pathway need to be carefully balanced to avoid bottlenecks and accumulation of intermediates that can be toxic or channeled into competing pathways. researchgate.netnih.gov Modulating the expression of geranyl pyrophosphate synthase (GPPS), which catalyzes the formation of GPP from IPP and DMAPP, is critical as its enzyme level impacts this compound production. nih.gov

Reducing Carbon Competition: Redirecting carbon flux away from competing pathways is essential for maximizing this compound yield. This can involve deleting or downregulating enzymes in pathways that consume the common precursors or intermediates. nih.gov For example, dynamically inhibiting competitive bypasses of key metabolic branches regulated by ERG20 in S. cerevisiae has been shown to direct more metabolic flow towards this compound synthesis. acs.org Computational modeling can assist in identifying important flux-controlling points and predicting the effect of gene deletions or overexpressions. nih.gov

Utilizing Rate-Limiting Enzymes: Introducing exogenous rate-limiting enzymes with high expression, potentially through codon optimization, or increasing the expression of endogenous rate-limiting enzymes using strong promoters can effectively control flux towards the desired product. mdpi.com

Implementing Orthogonal Pathways: Utilizing synthetic orthogonal pathways that bypass native regulatory mechanisms can be an effective strategy. In Ashbya gossypii, implementing an orthogonal pathway based on a non-native prenyl diphosphate synthase (NPP synthase) bypassed the native ERG20 enzyme, efficiently channeling metabolic flux towards this compound production. nih.gov

Subcellular Localization: Reconstructing the this compound synthesis pathway in different cellular compartments, such as mitochondria, and applying dual regulation of cytoplasmic and mitochondrial metabolism has been explored to further increase this compound titers. acs.org

Research findings highlight the significant improvements in this compound production achieved through these strategies. For example, engineering E. coli by embedding exogenous genes for GPPS and this compound synthase (LS) resulted in a this compound production of 4.87 mg/L, which was further increased to 17.4 mg/L by overexpressing DXS and IDI. mdpi.com In S. cerevisiae, a series of metabolic engineering strategies, including dynamic inhibition of competitive pathways, optimization of enzyme expression, and enhancing precursor supply, led to a this compound titer of 1586 mg/L, which was further increased to 2.63 g/L through fed-batch fermentation optimization. acs.org In cyanobacteria, a beneficial mutation in the gene encoding geranylgeranyl pyrophosphate synthase (crtE) and optimization of MEP pathway genes resulted in a significant increase in this compound production. nih.gov

The following table summarizes some reported this compound production titers in engineered microorganisms:

| Host Organism | Engineering Strategies | This compound Titer | Source |

| Escherichia coli | Introduction of exogenous GPPS and LS genes, overexpression of DXS and IDI, two-phase culture medium optimization. | 35.8 mg/L | mdpi.com |

| Escherichia coli | Heterologous MEV pathway, co-expression of GPPS and LS. | ~5 mg/L (intermediate) | mdpi.com |

| Saccharomyces cerevisiae | De novo synthesis, dynamic inhibition of competitive bypass, optimization of tLimS copy number, enhanced precursor supply, mitochondrial localization, fed-batch fermentation. | 2.63 g/L | acs.org |

| Ashbya gossypii | Engineered xylose assimilation, truncated C. limon LS, NPP synthase orthogonal pathway. | 33.6 mg/L | nih.gov |

| Synechococcus elongatus UTEX 2973 | Mutation in crtE, optimization of MEP pathway and GPPS expression. | 16.4 mg/L | nih.gov |

Development of Cell-Free Biosynthesis Platforms for this compound

Cell-free biosynthesis (CFB) platforms offer a promising alternative to traditional whole-cell fermentation for the production of natural products like this compound. rsc.orgmdpi.com This approach utilizes cellular machinery, such as enzymes and ribosomes, in a controlled in vitro environment, bypassing the complexities and limitations associated with living cells, such as cellular toxicity, membrane transport barriers, and the need for cell growth and maintenance. mdpi.com

The development of cell-free platforms for this compound biosynthesis involves reconstituting the necessary enzymatic pathway in vitro. This typically involves expressing the genes encoding the enzymes required for this compound synthesis using cell-free protein synthesis (CFPS) systems and then combining these enzymes with substrates and cofactors. mdpi.comosti.govresearchgate.net

A key advantage of cell-free systems is the ability to rapidly prototype and optimize biosynthetic pathways. mdpi.comosti.govnih.gov The in vitro Prototyping and Rapid Optimization of Biosynthetic Enzymes (iPROBE) approach, for example, allows for the modular assembly and testing of numerous enzyme combinations and reaction conditions in parallel. osti.govnih.gov Using this approach for the 9-step heterologous pathway to this compound in E. coli extracts, researchers screened over 150 unique sets of enzymes in 580 unique pathway conditions, resulting in a significant increase in this compound production within 24 hours. osti.govnih.gov

Cell-free systems also provide greater control over the reaction environment, allowing for precise adjustment of enzyme concentrations, substrate levels, and cofactor availability. rsc.orgmdpi.com Studies have shown that supplementing cell-free extracts with exogenous cofactors like NAD+ and coenzyme A can improve productivity. rsc.org

While cell-free systems offer rapid prototyping and optimization, challenges remain in achieving commercially viable production titers compared to optimized whole-cell systems. However, ongoing research is focused on improving the efficiency and yield of cell-free biosynthesis for various natural products, including this compound. rsc.org

Biosynthesis of this compound Derivatives (e.g., Carvone)

This compound serves as a key intermediate in the biosynthesis of various monoterpene derivatives, including carvone. The biosynthesis of carvone from this compound is a well-characterized pathway found in plants such as caraway (Carum carvi) and spearmint (Mentha spicata). researchgate.netnih.govmdpi.com

In caraway, the biosynthesis of (+)-carvone from (+)-limonene proceeds through a three-step enzymatic pathway. First, geranyl diphosphate (GPP) is cyclized to (+)-limonene by a monoterpene synthase. researchgate.netnih.gov Subsequently, (+)-limonene is oxidized to (+)-trans-carveol by a cytochrome P450-dependent hydroxylase, specifically this compound-6-hydroxylase. researchgate.netnih.gov Finally, (+)-trans-carveol is oxidized to (+)-carvone by a NAD+ or NADP+-utilizing dehydrogenase. researchgate.netnih.gov

Similarly, in spearmint, (−)-carvone is synthesized from (−)-limonene. This process involves the conversion of intracellular (−)-limonene to (−)-trans-carveol by cytochrome P450 this compound-6-hydroxylase (along with cytochrome P450 reductase), followed by the conversion of (−)-trans-carveol to (−)-carvone by carveol (B46549) dehydrogenase (CDH). researchgate.net

The accumulation of this compound and carvone in plants like caraway is a developmentally regulated process, with the percentage of this compound decreasing and carvone increasing as the fruits ripen. researchgate.net Environmental factors, such as temperature, can also influence the activity levels of biosynthetic enzymes and affect the accumulation ratio of this compound and carvone. researchgate.net

While plants are natural producers of carvone from this compound, biotechnological approaches are also being explored for the sustainable production of carvone. This involves engineering microorganisms to express the necessary enzymes for the conversion of this compound to carvone. researchgate.net However, achieving high yields in engineered microbial systems can be challenging, potentially due to limitations in the supply of precursors or the efficiency of the conversion enzymes. mdpi.com Feeding with exogenous this compound has been shown to push carbon flux towards carvone synthesis in engineered E. coli. mdpi.com

The biosynthesis pathway from this compound to carvone involves the following key enzymatic steps:

| Step | Substrate | Enzyme | Product |

| 1 | This compound | This compound-6-hydroxylase (CYP450) | trans-Carveol |

| 2 | trans-Carveol | Carveol dehydrogenase (NAD+/NADP+-dependent) | Carvone |

It is worth noting that carvone can also be synthesized chemically from this compound, with the large-scale availability of this compound from sources like orange rinds making this a common method for commercial production. wikipedia.orgiscientific.org However, the focus here remains on the biological synthesis pathways.

Ecological and Biological Roles of Limonene in Natural Systems

Limonene as a Phytochemical in Plant Defense Mechanisms

As a secondary metabolite, this compound acts as a phytochemical defense compound, contributing to the plant's innate ability to protect itself from biotic threats researchgate.netgreenhealthdocs.comnrfhh.comalliancechemical.comoatext.commdpi.com. Its defensive functions are multifaceted, involving direct toxicity or deterrence to pests and pathogens, as well as indirect mechanisms such as attracting the natural enemies of herbivores mdpi.comtesisenred.net.

Antifeedant Properties and Herbivore Interactions

This compound exhibits antifeedant properties, deterring herbivores from feeding on plants that produce it researchgate.netgreenhealthdocs.comoatext.comnih.govjournal.finih.gov. This deterrent effect can be a significant defense mechanism, particularly in young or vulnerable plant tissues greenhealthdocs.com. Studies have shown that higher concentrations of this compound can correlate with increased resistance to certain herbivores researchgate.netnih.gov. For instance, research on Scotch pine (Pinus sylvestris) indicated that resistant cultivars had consistently higher concentrations of monoterpenes, including this compound, when under attack by the pine moth (Dioryctria zimmermani) researchgate.net. This compound has also been reported to act as an oviposition deterrent for numerous herbivores researchgate.net.

The interaction between this compound and herbivores can be complex and species-specific. While it can deter generalist herbivores, some specialist insects may evolve mechanisms to tolerate or even utilize this compound as a cue nih.gov. For example, while high this compound content can repel elephants, lower concentrations might be tolerated nih.gov. The concentration of this compound can significantly influence herbivore behavior, with higher levels often leading to greater deterrence nih.gov.

| Plant Species | Herbivore Interaction | This compound Role | Source |

|---|---|---|---|

| Citrus fruits (peel) | Various pests (insect repellent) | Repellent, Attractant | nrfhh.com |

| Pinus sylvestris | Dioryctria zimmermani (pine moth) | Higher in resistant cvs | researchgate.net |

| Various plants | Numerous herbivores (oviposition deterrent) | Deterrent | researchgate.net |

| Citrus plants | Diaphorina citri | Concentration increases | nrfhh.com |

| Rice plants | Nilaparvata lugens (brown planthopper) | Repellent, Inhibits egg hatching | nih.gov |

| Citrus plants | Ceratitis capitata (medfly) | Attractant at high levels | nih.govnih.gov |

| Amaranthus viridis | - | Inhibits growth | researchgate.netresearchgate.net |

Beyond direct deterrence, this compound can also play a role in indirect defense by attracting the natural enemies of herbivores, such as parasitoids and predators nrfhh.commdpi.comtesisenred.neteje.cz. This multitrophic interaction benefits the plant by reducing herbivore populations mdpi.comeje.cz. This compound emitted by citrus plants, for example, has been shown to both repel herbivores and attract their natural enemies mdpi.com.

This compound's Precursory Role in the Biosynthesis of Other Monoterpenes within Plants

This compound is a key intermediate in the biosynthesis of a variety of other monoterpenes and related compounds within plants researchgate.netresearchgate.netijbbku.comnih.govpreprints.org. The biosynthesis of monoterpenes begins with the precursors isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), which are derived from the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathways ijbbku.comcsic.es. These precursors are condensed to form geranyl diphosphate (GPP), a universal precursor for monoterpenes researchgate.netijbbku.comnih.gov.

This compound synthase enzymes catalyze the cyclization of GPP to form either (R)-(+)-limonene or (S)-(-)-limonene, depending on the specific synthase present researchgate.netnih.govpreprints.org. Once formed, this compound can be further modified through oxidation or other enzymatic reactions to produce a diverse array of oxygenated monoterpenes, such as carvone (B1668592) and carveol (B46549) researchgate.netnih.gov. This highlights this compound's central position in the metabolic pathways leading to a wider spectrum of plant volatile organic compounds (VOCs) researchgate.netnih.gov.

| Precursor | Enzyme | Product | Further Conversion Products | Source |

|---|---|---|---|---|

| Geranyl diphosphate (GPP) | This compound synthase | (+)-Limonene | (+)-trans-Carveol, (+)-Carvone | researchgate.netnih.gov |

| Geranyl diphosphate (GPP) | This compound synthase | (-)-Limonene (B1674923) | (-)-trans-Isopiperitenol | csic.es |

The specific enzymes involved, such as this compound-6-hydroxylase and carveol dehydrogenase, determine the downstream products derived from this compound nih.gov. The relative abundance of this compound and its derivatives can change throughout plant development or in response to environmental cues researchgate.netnih.gov.

Role of this compound in Plant-Pollinator Interactions

Floral scents, which often contain this compound and other volatile organic compounds, play a crucial role in attracting pollinators such as bees, butterflies, and other insects ms-editions.clgrowcycle.comsekndnature.comnih.govresearchgate.net. This compound, with its characteristic citrusy aroma, can act as an attractant, guiding pollinators to flowers and facilitating pollination growcycle.comresearchgate.net.

The composition and concentration of VOCs, including this compound, in floral scents can influence the behavior of pollinators and their preference for certain plant species or even specific floral stages nih.govresearchgate.netembrapa.br. For example, in the interaction between fig (Ficus hispida) and its pollinator wasp (Ceratosolen solmsi marchali), this compound is one of the monoterpenes found in receptive fig volatiles that help wasps identify the appropriate floral stage for pollination nih.gov.

| Plant Species | Pollinator Interaction | This compound Role | Source |

|---|---|---|---|

| Various plants | Bees, butterflies, other insects | Attractant | ms-editions.clgrowcycle.comsekndnature.comresearchgate.net |

| Ficus hispida | Ceratosolen solmsi marchali | Component of attractant blend | nih.gov |

| Buddleja species | Honey bees, sunbirds, butterflies | Component of floral scent | researchgate.net |

| Melon (Cucumis melo) | Honey bees | Attractant (D-Limonene) | embrapa.br |

This compound's role in attracting pollinators contributes directly to the reproductive success of many plant species, highlighting its ecological importance beyond defense ms-editions.clgrowcycle.comsekndnature.com.

Allelopathic Functions of this compound in Inter-plant Dynamics

Allelopathy refers to the chemical interactions between plants, where one plant releases compounds that affect the growth, development, or germination of neighboring plants researchgate.netnih.govscirp.org. This compound has been identified as an allelochemical, capable of influencing inter-plant dynamics greenhealthdocs.comresearchgate.netresearchgate.netscirp.org.

Studies have investigated the allelopathic effects of this compound and essential oils containing this compound on the germination and growth of other plant species, including weeds researchgate.netresearchgate.netnih.govscirp.orgtandfonline.comresearchgate.net. The effects can vary depending on the concentration of this compound and the sensitivity of the recipient plant species nih.govtandfonline.comresearchgate.net. At certain concentrations, this compound can inhibit seed germination and seedling growth researchgate.netnih.gov. For example, studies on Chinese amaranth (B1665344) (Amaranthus tricolor) showed that a binary mixture containing R-(+)-limonene inhibited seed germination and shoot growth at specific concentrations nih.gov. However, interestingly, R-(+)-limonene alone showed a slight promotion of root length in Chinese amaranth in one study nih.gov.

| Recipient Plant Species | This compound Effect on Germination | This compound Effect on Growth | Source |

|---|---|---|---|

| Amaranthus tricolor | Inhibition (in mixture) | Inhibition (shoot, in mixture), Promotion (root, alone) | nih.gov |

| Weed species | Less toxic compared to other components | - | tandfonline.comresearchgate.net |

| Amaranthus viridis | Inhibition | Inhibition (height, dry weight, root elongation) | researchgate.netresearchgate.net |

| Lettuce (Lactuca sativa) | Reduction in germination speed index | Reduction in dry mass and length of shoots and roots | scirp.org |

| Cabbage (Brassica oleracea) | - | Affects growth and development, leaf injuries | researchgate.net |

| Carrot (Daucus carota) | - | Affects growth and development, leaf injuries | researchgate.net |

The allelopathic potential of this compound suggests it can play a role in shaping plant communities by influencing the competitive interactions between different species researchgate.netscirp.org. This can have implications for ecosystem structure and dynamics.

Mechanistic Investigations of Limonene S Biological Activities

Antioxidant Mechanisms of Limonene

This compound, a monoterpene found in high concentrations in the peels of citrus fruits, has demonstrated notable antioxidant properties. healthline.comnih.gov Its mechanisms of action in combating oxidative stress are multifaceted, involving both direct interaction with reactive oxygen species (ROS) and the modulation of the body's endogenous antioxidant defense systems. nih.govmdpi.comnih.gov

This compound has been shown to directly scavenge free radicals, which are unstable molecules that can cause cellular damage. This accumulation of damage from free radicals leads to oxidative stress, a condition linked to various chronic diseases. healthline.com Test-tube studies have revealed that this compound can inhibit the presence of free radicals in leukemia cells, suggesting a reduction in the inflammation and cellular damage that contribute to disease. healthline.com

The antioxidant activity of this compound is also evident in its ability to counteract the neurotoxicity induced by certain compounds. For instance, in models of Alzheimer's disease, this compound has been shown to reduce neuronal cell death and decrease levels of ROS. nih.gov It achieves this by preventing the overproduction of ROS, thereby protecting cells from oxidative damage. mdpi.com This protective effect is crucial, as oxidative stress is a significant factor in the development of age-related conditions. nih.gov

Beyond its direct free-radical scavenging, this compound enhances the body's own antioxidant defenses by modulating the activity of key enzymes. imrpress.com These enzymes, including catalase (CAT), superoxide (B77818) dismutase (SOD), and glutathione peroxidase (GPx), are essential for neutralizing harmful ROS. nih.govnih.gov

Studies have shown that this compound can increase the activity of these antioxidant enzymes. imrpress.comresearchgate.net For example, research on normal murine lymphocytes demonstrated that this compound's effect on cell proliferation is linked to its ability to modulate hydrogen peroxide (H2O2) levels through the increased activity of catalase and peroxidase. sci-hub.senih.gov By boosting the activity of these enzymes, this compound helps to reduce cellular H2O2 levels and protect cells from oxidative stress. researchgate.netsci-hub.se In diabetic rats, D-limonene administration led to increased activities of antioxidant enzymes and a reduction in lipid peroxidation by-products in the plasma. imrpress.com Similarly, in models of acute kidney injury, D-limonene was observed to reduce oxidative stress by elevating the activity of renal catalase, glutathione peroxidase, and superoxide dismutase. nih.gov

Interactive Data Table: Effect of this compound on Endogenous Antioxidant Enzymes

| Enzyme | Effect of this compound | Observed in |

| Catalase (CAT) | Increased activity | Murine lymphocytes, Rat kidneys |

| Superoxide Dismutase (SOD) | Increased activity | Rat kidneys |

| Glutathione Peroxidase (GPx) | Increased activity | Rat kidneys, Rat oesophagus |

| Peroxidase (Px) | Increased activity | Murine lymphocytes |

Anti-Inflammatory Mechanisms of this compound

Chronic inflammation is a significant contributor to a wide range of diseases. healthline.com this compound has demonstrated potent anti-inflammatory effects through various mechanisms, including the inhibition of inflammatory mediators and the modulation of key cellular signaling pathways. healthline.comnih.govnih.gov

This compound has been shown to effectively reduce the production of pro-inflammatory cytokines, which are signaling molecules that promote inflammation. aimspress.comsemanticscholar.org In various studies, this compound treatment has led to a significant decrease in the levels of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). nih.govnih.govfrontiersin.org

For instance, in a study on rats with ulcerative colitis, treatment with this compound significantly decreased inflammation and colon damage, along with a reduction in common inflammatory markers. healthline.com In another study involving mice with lipopolysaccharide (LPS)-induced jejunal injury, this compound demonstrated its anti-inflammatory effects by reducing pro-inflammatory cytokines such as TNF-α and IL-1β. mdpi.comnih.gov Similarly, in RAW 264.7 macrophages stimulated with LPS, D-limonene was found to decrease the expression of TNF-α, IL-1β, and IL-6 in a dose-dependent manner. jst.go.jpnih.gov

The anti-inflammatory effects of this compound are also mediated by its ability to modulate critical cellular signaling pathways involved in the inflammatory response. One of the key pathways targeted by this compound is the nuclear factor-kappa B (NF-κB) pathway. nih.gov NF-κB is a protein complex that plays a central role in regulating the immune response to infection and inflammation. researchgate.net this compound has been shown to inhibit the activation of the NF-κB pathway, thereby reducing the expression of pro-inflammatory genes. nih.govfrontiersin.org

Furthermore, this compound has been found to inhibit the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), two enzymes that are key players in the inflammatory process. mdpi.comspandidos-publications.com The inhibition of COX-2 and iNOS by this compound leads to a decrease in the production of prostaglandins and nitric oxide, respectively, which are potent inflammatory mediators. healthline.comjst.go.jpspandidos-publications.comnih.gov For example, in a rat model of ulcerative colitis, D-limonene was shown to suppress the protein expression of iNOS and COX-2. spandidos-publications.comnih.gov In RAW 264.7 macrophages, D-limonene dose-dependently decreased the expression of both iNOS and COX-2 proteins. jst.go.jpnih.govresearchgate.net

Interactive Data Table: this compound's Modulation of Inflammatory Pathways

| Pathway/Enzyme | Effect of this compound | Key Findings |

| NF-κB Pathway | Inhibition | Suppresses activation and nuclear translocation. nih.govresearchgate.netfrontiersin.org |

| COX-2 | Inhibition | Decreases protein expression. jst.go.jpnih.govspandidos-publications.comnih.govresearchgate.net |

| iNOS | Inhibition | Decreases protein expression. jst.go.jpnih.govspandidos-publications.comnih.govresearchgate.net |

Anticancer and Chemopreventive Mechanisms of this compound

This compound has garnered significant attention for its potential anticancer and chemopreventive properties. benthamdirect.comeurekaselect.com Its mechanisms of action in this regard are diverse and target multiple stages of cancer development, from initiation to progression and metastasis. benthamdirect.comeurekaselect.comnih.govresearchgate.net

One of the primary anticancer mechanisms of this compound is the induction of apoptosis, or programmed cell death, in cancer cells. mdpi.comnih.gov this compound has been shown to modulate the expression of key regulatory proteins involved in apoptosis. mdpi.com It upregulates pro-apoptotic factors like Bax and p53, while downregulating anti-apoptotic proteins such as Bcl-2. mdpi.comportlandpress.com This shift in the balance between pro- and anti-apoptotic proteins leads to mitochondrial dysfunction, the release of cytochrome c, and the activation of caspases, ultimately culminating in the programmed death of cancer cells. mdpi.comnih.govportlandpress.com